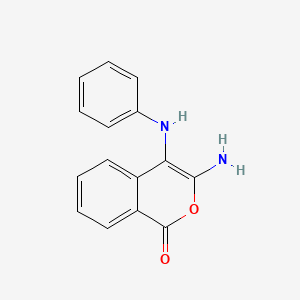
3-Amino-4-(phenylamino)isochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(phenylamino)isochromen-1-one, also known as this compound, is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of 3-amino-4-(phenylamino)isochromen-1-one exhibit promising anticancer properties. For example, compounds derived from this scaffold have shown efficacy against various cancer cell lines, including leukemia and lung cancer. The mechanism of action often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.
Case Study: Antitumor Effects
A study evaluating the effects of this compound derivatives on cancer cells demonstrated IC50 values ranging from 1.65 to 5.51 µM, indicating potent anti-tumor activity against specific types of cancer . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Protein Degradation Mechanism
Targeted Protein Degradation
The compound has been investigated for its role in targeted protein degradation via the ubiquitin-proteasome pathway. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels within cells. Compounds similar to this compound have been designed to bind to E3 ubiquitin ligases, facilitating the selective degradation of misfolded or excess proteins associated with various diseases, including cancer and neurodegenerative disorders .
Research Insights
Recent patents describe the development of small molecules that utilize this mechanism to target specific proteins for degradation, highlighting the potential therapeutic applications of such compounds in treating malignancies and other conditions linked to protein dysregulation .
Synthesis and Derivative Development
The synthesis of this compound derivatives has been explored extensively, leading to a variety of new compounds with enhanced biological activities. The modification of functional groups on the isoquinoline scaffold can significantly influence the pharmacological properties and selectivity of these compounds.
| Derivative | IC50 (µM) | Target Activity |
|---|---|---|
| This compound | 1.65 - 5.51 | Antitumor activity against leukemia and lung cancer cells |
| 3-Amino-4-(4-chlorophenylamino)isochromen-1-one | TBD | Potential E3 ligase binding for protein degradation |
Eigenschaften
CAS-Nummer |
851320-40-6 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
3-amino-4-anilinoisochromen-1-one |
InChI |
InChI=1S/C15H12N2O2/c16-14-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(18)19-14/h1-9,17H,16H2 |
InChI-Schlüssel |
MIBDOZLEPQFQNC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Synonyme |
3-amino-4-anilino-1H-isochromen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















